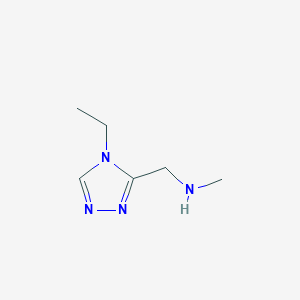

1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-5-8-9-6(10)4-7-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFZEXOHPKVYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a one-pot parallel synthesis approach.

Introduction of the Ethyl Group: The ethyl group is introduced to the triazole ring through alkylation reactions using ethyl halides under basic conditions.

Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.

Chemical Reactions Analysis

1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research, including:

Medicinal Chemistry: The triazole ring is a core moiety in many marketed and investigational drugs, including antifungal agents, anticancer drugs, and anti-inflammatory agents.

Biological Research: The compound is used in the study of various biological processes and pathways due to its ability to interact with different molecular targets.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine are compared below with analogous triazole and heterocyclic derivatives, focusing on molecular features, spectral data, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Electronic Effects: The 4-ethyl group on the triazole ring in the target compound contrasts with the 2-ethyl substitution in 1-(2-ethyl-2H-1,2,4-triazol-3-yl)ethylamine . N-Methylmethanamine vs. ethylamine: The tertiary amine in the target compound may enhance solubility in polar solvents compared to primary amines like ethylamine .

Heterocycle Core Influence :

- 1,2,4-Triazole derivatives (target compound, 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline) exhibit greater metabolic stability than 1,2,3-triazole analogs (e.g., N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine) due to reduced ring strain .

- Carbazole-based PK083 demonstrates that replacing the triazole with a carbazole core enables DNA interaction, highlighting the role of aromatic systems in biological activity .

Biological Relevance: While the target compound lacks explicit bioactivity data, structural analogs like PK083 show that minor modifications (e.g., carbazole vs. triazole) significantly alter genotoxic and epigenetic profiles .

Table 2: Spectral Data Comparison

| Compound Name | ¹H-NMR Highlights (δ, ppm) | IR Peaks (cm⁻¹) |

|---|---|---|

| This compound | Not reported | Not reported |

| N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine | 7.31–7.21 (aromatic), 4.58 (PhCH₂CH₂), 2.23 (NMe₂) | Not reported |

| N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 3291 (–NH), 1678 (C=O), 785 (–C–Cl) |

Biological Activity

1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₄ |

| SMILES | CCN1C=NN=C1CN |

| InChI | InChI=1S/C5H10N4/c1-2-9-4-7-8-5(9)3-6/h4H,2-3,6H₂,1H₃ |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been explored in literature to optimize yield and purity. For example, the compound can be synthesized by reacting 4H-triazole derivatives with methylating agents in the presence of bases.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have shown that compounds similar to this compound demonstrate activity against various fungal strains.

Antibacterial Properties

Triazoles have also been investigated for their antibacterial effects. The compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anti-inflammatory Potential

Recent studies suggest that triazole derivatives possess anti-inflammatory properties. Molecular docking studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain signaling pathways.

Study 1: Antifungal Efficacy

A study published in Molecular Bank assessed the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Study 2: Anti-inflammatory Mechanism

In a molecular docking study focused on COX enzymes, researchers evaluated the binding affinity of several triazole compounds. The findings suggested that this compound could serve as a lead compound for further anti-inflammatory drug development due to its favorable interaction profiles with COX enzymes .

Q & A

Q. How can the molecular structure of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine be confirmed experimentally?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, methylamine protons at δ 2.3–2.5 ppm).

- ¹³C NMR confirms carbon assignments (e.g., triazole carbons at ~150–160 ppm, methyl carbons at ~35–45 ppm).

- 2D NMR (HSQC, HMBC) resolves connectivity between protons and carbons, critical for distinguishing triazole substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₇H₁₃N₄⁺) .

- X-ray Crystallography (if crystalline): Provides definitive bond lengths and angles for the triazole and ethyl-methylamine moieties .

Q. What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include:

- Solubility: Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) to optimize reaction conditions. Triazole derivatives often exhibit moderate solubility in DMSO due to hydrogen bonding .

- Stability: Assess under varying pH, temperature, and light exposure. For example, monitor degradation via HPLC at 25°C and 40°C to establish storage guidelines .

- LogP (Partition Coefficient): Determines membrane permeability. Computational tools (e.g., ChemAxon) or shake-flask methods can estimate logP, critical for bioavailability studies .

Q. What are standard synthetic routes for this compound?

Methodological Answer: Synthesis typically involves:

- Step 1: Preparation of the triazole core via cycloaddition (e.g., Huisgen reaction between an alkyne and azide) .

- Step 2: Alkylation of the triazole nitrogen using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .

- Step 3: Reductive amination or nucleophilic substitution to attach the N-methylmethanamine moiety. For example, use methylamine and NaBH₃CN in methanol .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Systematic optimization strategies include:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for alkylation efficiency. DMF often enhances nucleophilic substitution rates .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during triazole alkylation, while higher temperatures (60–80°C) accelerate cycloaddition .

- Catalyst Selection: Copper(I) catalysts (e.g., CuI) improve regioselectivity in triazole formation. For reductive amination, Pd/C or Raney Ni may enhance efficiency .

- In-line Analytics: Use HPLC or LC-MS to monitor intermediates and adjust reaction times dynamically .

Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified ethyl or methylamine groups. Compare antimicrobial IC₅₀ values to identify critical substituents .

- Enzyme Assays: Test inhibition of target enzymes (e.g., cytochrome P450, kinases) using fluorescence-based assays. Triazole derivatives often act as competitive inhibitors due to π-stacking interactions .

- Computational Docking: Use AutoDock or Schrödinger to model ligand-enzyme binding. For example, the ethyl group may occupy hydrophobic pockets, while the triazole nitrogen forms hydrogen bonds .

Q. How can computational methods predict metabolic pathways or toxicity?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ProTox-II estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity. Triazole derivatives often undergo oxidation at the ethyl group .

- Metabolite Identification: Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate. Validate predictions with in vitro microsomal assays .

Q. What strategies resolve contradictions in biological activity data between studies?

Methodological Answer:

- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .

- Batch Reproducibility: Test multiple synthetic batches for purity (HPLC >98%) to exclude impurity-driven effects .

- Cross-Study Comparisons: Align experimental conditions (e.g., cell lines, solvent controls) with literature. For example, discrepancies in IC₅₀ may arise from differing serum concentrations in cell media .

Q. How can regioselectivity challenges in triazole substitution be addressed?

Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to block undesired nitrogen sites during alkylation .

- Microwave Synthesis: Enhances regioselectivity in cycloaddition reactions by reducing side-product formation .

- DFT Calculations: Predict favorable transition states for substitution reactions. For example, B3LYP/6-31G* models can identify lower-energy pathways for ethyl group addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.